molecular formula C25H28O14 B056725 Ibotalactone B CAS No. 123562-49-2

Ibotalactone B

Cat. No.: B056725
CAS No.: 123562-49-2
M. Wt: 552.5 g/mol
InChI Key: LNUWWJOQXXRYFK-WTRMFIOSSA-N
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Description

Ibotalactone B (CAS: 123562-49-2) is a complex organic compound with the molecular formula C₃₂H₂₄O₁₄ and a precise molecular weight of 552.14784 . It belongs to the pyrano[3,4-c]pyran class of lactones, characterized by a fused bicyclic pyran system.

Properties

CAS No.

123562-49-2

Molecular Formula

C25H28O14

Molecular Weight

552.5 g/mol

IUPAC Name

(1R,4aS,8S,8aS)-8-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-methyl-3-oxo-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid

InChI

InChI=1S/C25H28O14/c1-10-19-12(7-18(29)37-10)13(23(33)34)8-36-24(19)39-25-22(32)21(31)20(30)16(38-25)9-35-17(28)5-3-11-2-4-14(26)15(27)6-11/h2-6,8,10,12,16,19-22,24-27,30-32H,7,9H2,1H3,(H,33,34)/b5-3+/t10-,12-,16-,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

LNUWWJOQXXRYFK-WTRMFIOSSA-N

SMILES

CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)C(=O)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)C(=O)O

Canonical SMILES

CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Ibotalactone B’s properties, it is compared below with two compounds: (1) Coumarin (a structurally simpler lactone) and (2) 2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1, a functionally distinct but synthetically relevant compound) .

Table 1: Comparative Physicochemical Properties

Property This compound Coumarin 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₃₂H₂₄O₁₄ C₉H₆O₂ C₁₃H₉N₂O₂
Molecular Weight 552.15 146.14 201.02
TPSA (Ų) 218.74 26.30 58.20
Hydrogen Bond Donors 6 0 1
Hydrogen Bond Acceptors 14 2 4
XlogP -0.6 1.5 2.8
Complexity 980 144 254
Solubility (Water) Low (predicted) 0.3 g/L 0.687 mg/mL

Structural and Functional Differences

  • Coumarin : A simple benzopyrone lactone, Coumarin lacks stereocenters and has significantly lower TPSA (26.30 Ų) and hydrogen-bonding capacity compared to this compound. Its higher XlogP (1.5) reflects greater lipophilicity, enabling membrane permeability, whereas this compound’s negative XlogP (-0.6) suggests polar interactions dominate . Coumarin’s bioactivity (e.g., anticoagulant properties) is well-documented, but this compound’s larger structure may target more specific enzymatic pathways .
  • Its lower molecular weight (201.02) and moderate TPSA (58.20 Ų) contrast with this compound’s high complexity. The compound’s solubility (0.687 mg/mL) and stability under green synthesis conditions (e.g., A-FGO catalyst reuse) highlight industrial applicability, whereas this compound’s synthesis and purification remain challenging due to stereochemical control .

Discussion of Research Findings

  • Stereochemical Complexity : this compound’s nine stereocenters necessitate advanced chiral synthesis techniques, contrasting with Coumarin’s straightforward synthesis .
  • Solubility Challenges : Both this compound and 2-(4-nitrophenyl)benzimidazole exhibit low aqueous solubility, but the latter’s higher logP (2.8) improves organic solvent compatibility .
  • Functional Versatility : While Coumarin and 2-(4-nitrophenyl)benzimidazole have established roles in pharmacology and catalysis, this compound’s unique structure positions it for niche applications in medicinal chemistry, pending further study.

Q & A

Basic Question

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA : Compare multiple dose groups with post-hoc tests (e.g., Tukey’s).
  • Uncertainty Quantification : Report 95% confidence intervals and use tools like GraphPad Prism for error propagation.
  • Sensitivity Analysis : Test robustness to outliers via bootstrapping .

How should researchers address low reproducibility in this compound's reported synthetic yields?

Advanced Question
Reproducibility issues may arise from unoptimized reaction conditions or unreported details. Solutions include:

  • Detailed Protocols : Specify exact solvent grades, catalyst loadings, and purification steps (e.g., flash chromatography vs. HPLC).
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors.
  • Collaborative Validation : Share samples with independent labs for synthesis replication.
  • Metadata Reporting : Disclose humidity, light exposure, and equipment models (e.g., Schlenk line vs. glovebox) .

What ethical and methodological standards apply to this compound studies involving animal models?

Basic Question

  • Ethical Approval : Obtain IACUC or equivalent oversight for in vivo experiments. Justify sample sizes via power analysis to minimize animal use .
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor size limits).
  • Data Transparency : Report attrition rates, randomization methods, and blinding protocols. Use ARRIVE guidelines for manuscript preparation .

How can computational methods predict this compound's molecular targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB).
  • QSAR Modeling : Train models on bioactivity data of structural analogs.
  • Network Pharmacology : Map putative targets onto pathways (e.g., KEGG) to identify polypharmacology effects.
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What strategies validate the ecological relevance of this compound in its natural source organism?

Advanced Question

  • Gene Knockout : Use CRISPR/Cas9 to delete biosynthetic genes and observe phenotypic changes.
  • Metabolomic Profiling : Compare wild-type vs. mutant strains via LC-MS/MS.
  • Ecological Assays : Test antifungal/antibacterial activity against sympatric species.
    Correlate findings with transcriptomic data to link biosynthesis to environmental stressors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibotalactone B
Reactant of Route 2
Ibotalactone B

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